

Application Notes and Protocols for Measuring MM-589 Efficacy In Vitro

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of MM-589, a potent and cell-permeable inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.

Introduction to MM-589

MM-589 is a macrocyclic peptidomimetic that disrupts the critical interaction between WDR5 and MLL, a key component of the MLL1/KMT2A histone methyltransferase complex.[1][2][3] This inhibition leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene transcription. Consequently, MM-589 has been shown to selectively inhibit the growth of human leukemia cell lines harboring MLL translocations, such as MV4-11 and MOLM-13.[1][2][4]

Mechanism of Action

MM-589 binds to WDR5 with high affinity, preventing its association with MLL and thereby inhibiting the histone methyltransferase (HMT) activity of the MLL complex.[1][2][3][4] This leads to decreased H3K4 methylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.





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Figure 1: Mechanism of Action of MM-589.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of MM-589.

Table 1: Biochemical Activity of MM-589

Assay Target	IC50 Value	Reference
WDR5 Binding	0.90 nM	[1][2][4]
MLL H3K4 Methyltransferase Activity	12.7 nM	[1][2][4]

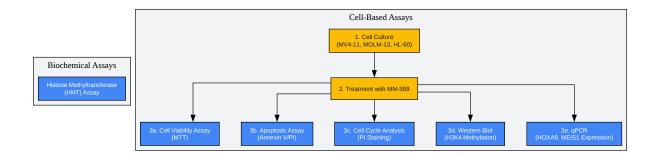
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines



Cell Line	Description	IC50 Value (Cell Growth Inhibition)	Reference
MV4-11	Human B- myelomonocytic leukemia, MLL-AF4 fusion	0.25 μΜ	[1][2]
MOLM-13	Human acute myeloid leukemia, MLL-AF9 fusion	0.21 μΜ	[1][2]
HL-60	Human acute promyelocytic leukemia, MLL wild- type	8.6 μΜ	[1][2]

Experimental Protocols

Here we provide detailed protocols for key experiments to measure the in vitro efficacy of MM-589.



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Figure 2: Experimental Workflow for In Vitro Efficacy Testing of MM-589.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MM-589 on the proliferation of leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- MM-589 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of MM-589 in complete culture medium. The final concentrations should typically range from 0.01 μM to 10 μM.[1]
- Add 100 μL of the MM-589 dilutions or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 72-96 hours at 37°C and 5% CO2.[1]
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by MM-589 in leukemia cells.

Materials:

- Leukemia cell lines
- Complete culture medium
- MM-589
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

- Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with MM-589 at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 48 hours.
- Harvest the cells by centrifugation and wash twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.



- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.[2][5][6] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of MM-589 on the cell cycle distribution of leukemia cells.

Materials:

- Leukemia cell lines
- Complete culture medium
- MM-589
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- 70% ethanol (ice-cold)
- Flow cytometer

- Seed cells and treat with MM-589 as described in the apoptosis assay protocol.
- · Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.



- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[3][7][8]
- Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Histone Methyltransferase (HMT) Assay (AlphaLISA)

Objective: To directly measure the inhibitory effect of MM-589 on MLL HMT activity.

Materials:

- Recombinant MLL complex (containing MLL, WDR5, RbBP5, and ASH2L)
- MM-589
- S-adenosylmethionine (SAM)
- Biotinylated histone H3 peptide substrate
- AlphaLISA anti-methyl-histone antibody-conjugated Acceptor beads
- · Streptavidin-coated Donor beads
- AlphaLISA assay buffer
- 384-well microplate
- AlphaScreen-capable plate reader

- Add the recombinant MLL complex, biotinylated histone H3 peptide substrate, and MM-589 at various concentrations to the wells of a 384-well plate in assay buffer.
- Initiate the reaction by adding SAM.



- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add a mixture of the AlphaLISA Acceptor beads and Streptavidin Donor beads.
- Incubate in the dark at room temperature for 60 minutes.
- Read the plate on an AlphaScreen-capable reader.[9] The signal is inversely proportional to the HMT activity.
- Calculate the IC50 value of MM-589 for MLL HMT activity.

Protocol 5: Western Blot Analysis of H3K4 Methylation

Objective: To assess the effect of MM-589 on global H3K4 methylation levels in leukemia cells.

Materials:

- · Leukemia cell lines
- · Complete culture medium
- MM-589
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies against mono-, di-, and tri-methylated H3K4, and total Histone H3
- HRP-conjugated secondary antibody
- SDS-PAGE gels and blotting apparatus
- · Chemiluminescent substrate

- Treat cells with MM-589 as described in the apoptosis assay protocol.
- Lyse the cells in RIPA buffer and quantify protein concentration.



- Separate 10-20 μg of protein lysate on an SDS-PAGE gel.[1]
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the methylated H3K4 levels to total Histone H3.

Protocol 6: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the effect of MM-589 on the expression of MLL target genes HOXA9 and MEIS1.

Materials:

- Leukemia cell lines
- Complete culture medium
- MM-589
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
- qPCR instrument



Procedure:

- Treat cells with MM-589 as described in the apoptosis assay protocol.
- Extract total RNA from the cells.
- Synthesize cDNA from the RNA.
- Perform qPCR using the appropriate primers and master mix.[10][11]
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in MM-589-treated cells compared to the vehicle control, normalized to the housekeeping gene.

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